

## Gadoquatrane Demonstrates Superior Long-Term Stability in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of preclinical data reveals that **Gadoquatrane**, a next-generation tetrameric macrocyclic gadolinium-based contrast agent (GBCA), exhibits exceptional long-term stability, surpassing other approved macrocyclic GBCAs in key in vitro and in vivo assessments. These findings position **Gadoquatrane** as a promising agent for minimizing the long-term risks associated with gadolinium exposure in clinical settings.

**Gadoquatrane**'s unique molecular structure, featuring four macrocyclic Gd-GlyMe-DOTA cages, contributes to its high kinetic inertness and resistance to gadolinium ion (Gd³+) release. [1][2] This heightened stability is a critical factor in the safety profile of GBCAs, as the release of free Gd³+ is associated with potential long-term health concerns, including gadolinium deposition in various tissues.[3][4]

## **Comparative In Vitro Stability**

Longitudinal studies assessing the stability of **Gadoquatrane** in comparison to other GBCAs have consistently demonstrated its superior performance under various conditions.

#### **Dissociation under Acidic Conditions**

To accelerate the dissociation process for comparative analysis, studies were conducted under harsh acidic conditions (pH 1.2). **Gadoquatrane** displayed a significantly longer dissociation half-life compared to other macrocyclic agents, indicating a more robust chelate structure.[5]



| Gadolinium-Based Contrast Agent | Dissociation Half-life at pH 1.2 (37°C) |  |
|---------------------------------|-----------------------------------------|--|
| Gadoquatrane                    | 28.6 days                               |  |
| Gadopiclenol                    | 14.2 days                               |  |
| Gadoterate                      | 2.7 days                                |  |
| Gadobutrol                      | 14.1 hours                              |  |
| Gadoteridol                     | 2.2 hours                               |  |

Under these acidic conditions, after 35 days, only 56% of the gadolinium had dissociated from **Gadoquatrane**, whereas gadoteridol showed complete dissociation within hours.

## Stability in Human Plasma

Under physiological conditions (pH 7.4, 37°C), **Gadoquatrane**'s stability is even more pronounced. In human plasma, no measurable release of Gd<sup>3+</sup> was detected from **Gadoquatrane** after 15 days, a performance similar to gadoterate. In contrast, other macrocyclic GBCAs showed detectable levels of gadolinium release over the same period.

| Gadolinium-Based Contrast Agent | Gd³+ Release in Human Plasma after 15 days (%) |
|---------------------------------|------------------------------------------------|
| Gadoquatrane                    | < 0.01 (Below Limit of Quantification)         |
| Gadoterate                      | < 0.01 (Below Limit of Quantification)         |
| Gadobutrol                      | 0.12                                           |
| Gadopiclenol                    | 0.20                                           |
| Gadoteridol                     | 0.20                                           |

A separate study analyzing complex stability in human serum over 21 days also found that the observed Gd release for **Gadoquatrane** was below the limit of quantification.

## In Vivo Stability and Gadolinium Retention



Animal studies further corroborate the high in vivo stability of **Gadoquatrane**. A study in rats investigated gadolinium concentration in mineralized bone one week after a single injection of **Gadoquatrane** and other macrocyclic GBCAs.

#### **Gadolinium Concentration in Bone**

The results revealed a significantly lower gadolinium concentration in the femurs of rats administered **Gadoquatrane** compared to those who received gadopiclenol or gadobutrol. This suggests a lower propensity for in vivo dissociation and subsequent deposition in bone tissue.

| Gadolinium-Based<br>Contrast Agent | Median Gd Concentration in Femur (nmol Gd/g)       | Interquartile Range (IQR)<br>(nmol Gd/g) |
|------------------------------------|----------------------------------------------------|------------------------------------------|
| Gadoquatrane                       | < 1 (Below Limit of Quantification)                | N/A                                      |
| Gadobutrol                         | Not explicitly stated, but lower than Gadopiclenol | 1.2 - 3.5                                |
| Gadopiclenol                       | Not explicitly stated                              | 17 - 38                                  |

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this comparison guide.

## **Kinetic Inertness Assessment at pH 1.2**

The kinetic inertness of **Gadoquatrane** and other GBCAs was determined by measuring the time course of dissociation under acidic conditions (pH 1.2) at 37°C.

- Sample Preparation: GBCAs were incubated at an equimolar Gd concentration of 25 μmol/L in an acidic solution.
- Quantification of Free Gd<sup>3+</sup>: The concentration of released Gd<sup>3+</sup> ions was quantified using a complexometric assay with Arsenazo III as a colorimetric indicator.



Data Analysis: The dissociation half-lives were calculated by fitting the time course of Gd<sup>3+</sup> release to a first-order kinetic model.

#### Gd<sup>3+</sup> Release in Human Plasma

The stability of the GBCAs in a physiological environment was assessed by measuring the release of Gd<sup>3+</sup> in human plasma at pH 7.4 and 37°C.

- Incubation: GBCAs were incubated in human plasma.
- Separation: At various time points, ion exchange chromatography was used to separate the free Gd<sup>3+</sup> from the chelated GBCA.
- Quantification: The concentration of released Gd<sup>3+</sup> was determined using inductively coupled plasma mass spectrometry (ICP-MS).
- Limit of Quantification: The lower limit of quantification (LLOQ) for this assay was 0.01% of the total Gd.

### In Vivo Gadolinium Retention Study in Rats

This study aimed to evaluate the relationship between complex stability and gadolinium deposition in bone.

- Animal Model: Healthy rats were used for the study.
- Administration: A single equimolar Gd dose of 0.6 mmol Gd/kg of Gadoquatrane, gadobutrol, or gadopiclenol was administered intravenously. This dose is equivalent to a human dose of 0.1 mmol Gd/kg.
- Tissue Collection: One week after the injection, the rats were euthanized, and their femurs were collected for analysis.
- Analysis: Histological bone slices were analyzed for gadolinium content using laser ablation coupled to inductively coupled plasma mass spectrometry (LA-ICP-MS).

## **Visualizing Experimental Workflows**



The following diagrams illustrate the workflows of the key experiments described above.



#### Click to download full resolution via product page

Figure 1. Workflow for determining kinetic inertness under acidic conditions.



Click to download full resolution via product page

Figure 2. Workflow for measuring gadolinium release in human plasma.



Click to download full resolution via product page

Figure 3. Workflow for the in vivo gadolinium retention study in rats.

# Need Custom Synthesis? BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling. Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRI contrast agent Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gadoquatrane Demonstrates Superior Long-Term Stability in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#longitudinal-studies-on-the-long-term-stability-of-gadoquatrane]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com